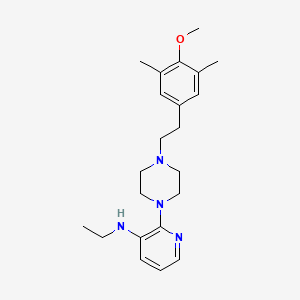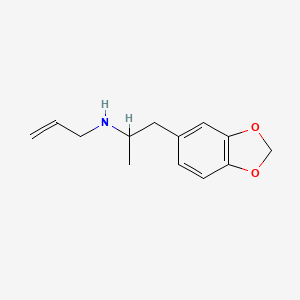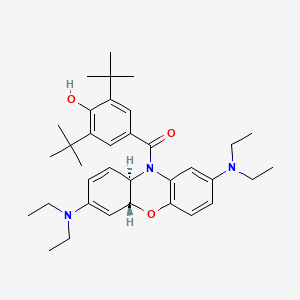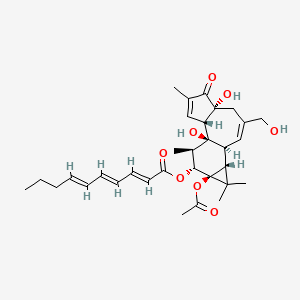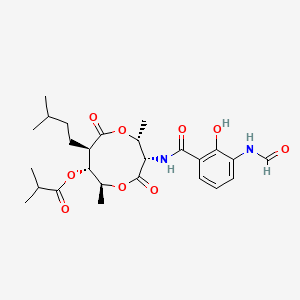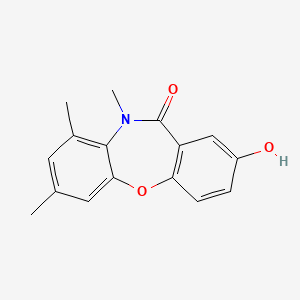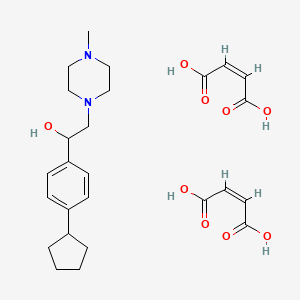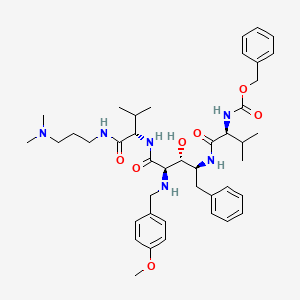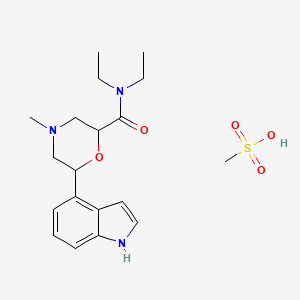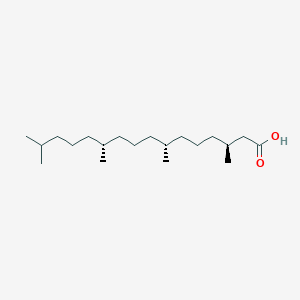
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid is a complex organic compound with the molecular formula C20H40O2 It is a type of fatty acid derivative known for its unique structure, which includes multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Grignard reagents to introduce the necessary methyl groups at specific positions on the carbon chain. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields. These methods often utilize metal catalysts and high-pressure reactors to facilitate the necessary chemical transformations. The exact conditions can vary depending on the desired purity and scale of production.
Chemical Reactions Analysis
Types of Reactions
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional oxygen atoms into the molecule.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the carboxylic acid group into an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, often using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,7,11R)-3,7,11,15-Tetramethylhexadecanoic acid involves its interaction with specific molecular targets within cells. It can modulate various signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes such as lipid metabolism and energy production. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid: A diastereomer with similar properties but different spatial arrangement of atoms.
Phytanic acid: Another fatty acid derivative with a similar structure but different functional groups.
Uniqueness
(3S,7R,11R)-3,7,11,15-Tetramethylhexadecanoic acid is unique due to its specific chiral centers and the resulting stereochemistry, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for studying the effects of stereochemistry on molecular function and interactions.
Properties
CAS No. |
31653-05-1 |
|---|---|
Molecular Formula |
C20H40O2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(3S,7R,11R)-3,7,11,15-tetramethylhexadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)/t17-,18-,19+/m1/s1 |
InChI Key |
RLCKHJSFHOZMDR-QRVBRYPASA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)CCCC(C)C)CCC[C@H](C)CC(=O)O |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


